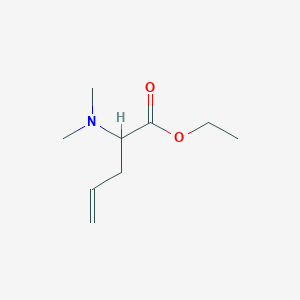
4-Pentenoic acid, 2-(dimethylamino)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(dimethylamino)pent-4-enoate is an organic compound with the molecular formula C9H17NO2 It is an ester derivative of pent-4-enoic acid, featuring a dimethylamino group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(dimethylamino)pent-4-enoate can be synthesized through a multi-step process. One common method involves the alkylation of dimethylamine with ethyl 4-pentenoate. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to deprotonate the dimethylamine, facilitating the nucleophilic attack on the ester.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-(dimethylamino)pent-4-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(dimethylamino)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
Ethyl 2-(dimethylamino)pent-4-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of ethyl 2-(dimethylamino)pent-4-enoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological targets.
類似化合物との比較
Similar Compounds
Ethyl 4-pentenoate: Similar in structure but lacks the dimethylamino group.
Methyl 2-(dimethylamino)pent-4-enoate: Similar but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(dimethylamino)but-3-enoate: Similar but with a different carbon chain length.
Uniqueness
Ethyl 2-(dimethylamino)pent-4-enoate is unique due to the presence of both the dimethylamino group and the ester functionality, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
特性
CAS番号 |
66917-63-3 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC名 |
ethyl 2-(dimethylamino)pent-4-enoate |
InChI |
InChI=1S/C9H17NO2/c1-5-7-8(10(3)4)9(11)12-6-2/h5,8H,1,6-7H2,2-4H3 |
InChIキー |
BOHFEXNXXRIRLU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC=C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13548855.png)

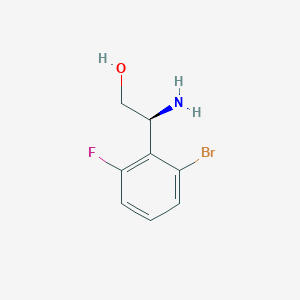


![4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole](/img/structure/B13548879.png)
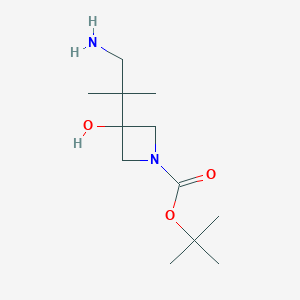
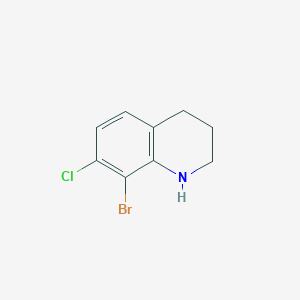
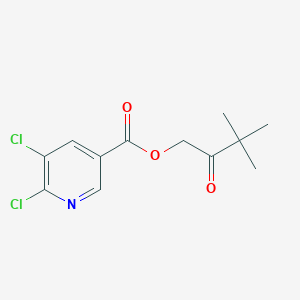
![2-Bromo-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13548898.png)
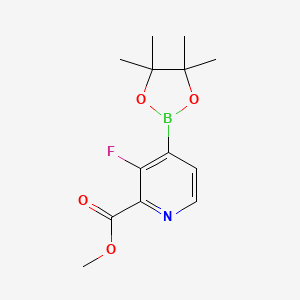
![Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B13548932.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
